REACTION_CXSMILES
|
[Cu][C:2]#[N:3].Br[C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:8]([O:10][CH3:11])=[O:9]>CN(C=O)C.CCOC(C)=O>[C:2]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:8]([O:10][CH3:11])=[O:9])#[N:3]
|
Name
|
copper (I) cyanide
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
505 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OC)C=CC1C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
WASH
|
Details
|
washed with H2O (5×25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The EtOAc layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (40 g silica, 10% EtOAc/hexanes)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)OC)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 236 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 61.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |